molecular formula C12H9ClN4O5 B4922646 N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine

N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine

Cat. No. B4922646
M. Wt: 324.67 g/mol
InChI Key: UOBRXZLKXAIURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine, also known as CL-20, is a highly energetic compound that has been extensively studied for its potential applications in military and civilian fields. CL-20 is a nitroaromatic compound that contains both nitro and chloro groups, which contribute to its high energy density and explosive properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine is not fully understood, but it is believed to involve the release of high-energy intermediates upon decomposition. These intermediates can react with other molecules to produce a variety of products, including gases, heat, and light. The exact mechanism of action of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine is still under investigation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been shown to have toxic effects on both humans and animals. It can cause irritation to the skin, eyes, and respiratory tract, and can also cause damage to the liver and kidneys. In addition, N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been shown to be mutagenic and carcinogenic in animal studies.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has several advantages as a research tool. Its high energy density and explosive properties make it a useful compound for studying the properties of explosives and propellants. However, its toxic effects and potential for explosive decomposition also pose significant safety risks, which must be carefully managed in laboratory settings.

Future Directions

There are many potential future directions for research on N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine. One area of interest is the development of safer and more efficient methods for synthesizing N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine. Another area of interest is the investigation of the mechanism of action of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine, which could lead to the development of new explosives and propellants with improved properties. Additionally, research on the toxic effects of N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine could help to identify ways to mitigate the risks associated with its use in military and civilian applications.

Synthesis Methods

N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine can be synthesized by various methods, including nitration of 2,4,6-trichloropyridine, nitration of 2,4,6-trichloropyrimidine, and nitration of 2,4,6-trichloro-1,3,5-triazine. The most common method for synthesizing N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine is the nitration of 2,4,6-trichloropyrimidine, which involves the reaction of 2,4,6-trichloropyrimidine with nitric acid and sulfuric acid. The resulting product is then purified by recrystallization and column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has been extensively studied for its potential applications in military and civilian fields. Its high energy density and explosive properties make it a promising candidate for use in explosives, propellants, and pyrotechnics. N-(4-chlorophenyl)-5-methoxy-2,6-dinitro-3-pyridinamine has also been investigated for its potential use as a rocket fuel and as a component in airbag inflators.

properties

IUPAC Name

N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O5/c1-22-10-6-9(14-8-4-2-7(13)3-5-8)11(16(18)19)15-12(10)17(20)21/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBRXZLKXAIURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-methoxy-2,6-dinitropyridin-3-amine

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